molecular formula C11H16N2O B038396 (4-Phenylmorpholin-2-yl)methanamine CAS No. 112913-99-2

(4-Phenylmorpholin-2-yl)methanamine

Cat. No. B038396
CAS RN: 112913-99-2
M. Wt: 192.26 g/mol
InChI Key: YAKKATWFMLCGMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally similar to (4-Phenylmorpholin-2-yl)methanamine involves complex organic reactions. For example, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine compound synthesis involves reacting p-Toluic hydrazide and glycine via polyphosphoric acid condensation, characterized by spectroscopic techniques (Shimoga, Shin, & Kim, 2018). Another method includes the synthesis of derivatives through refluxing with substituted aldehydes and ammonium chloride (Visagaperumal et al., 2010).

Molecular Structure Analysis

The molecular structure of (4-Phenylmorpholin-2-yl)methanamine and related compounds is typically elucidated using spectroscopic techniques such as FT-IR, DSC, and NMR. These methods provide detailed insights into the molecular framework and functional groups present in the molecule, essential for understanding its reactivity and properties.

Chemical Reactions and Properties

Compounds like (4-Phenylmorpholin-2-yl)methanamine undergo various chemical reactions, contributing to their versatile chemical properties. For instance, N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine synthesis involves a 1,3-dipolar cycloaddition reaction, showcasing its potential for creating complex molecular structures (Younas, Abdelilah, & Anouar, 2014).

Scientific Research Applications

Catalytic Applications

  • Transfer Hydrogenation Reactions : Quinazoline-based ruthenium complexes, which can be derived from related compounds, have demonstrated high efficiency in transfer hydrogenation of acetophenone derivatives. These complexes achieved up to 99% conversions with high turnover frequency values, using a minimal catalyst concentration (Karabuğa et al., 2015).

Material Science and Imaging

  • Photocytotoxicity and Cellular Imaging : Iron(III) complexes incorporating related ligands showed unprecedented photocytotoxicity under red light to various cell lines and demonstrated significant uptake in the nucleus of HeLa and HaCaT cells. This property makes them potential candidates for developing photodynamic therapy agents (Basu et al., 2014).

Pharmaceutical Research

  • Antidepressant-like Activity : Novel derivatives designed as "biased agonists" of serotonin 5-HT1A receptors have shown significant antidepressant-like activity, with promising pharmacokinetic profiles. This research highlights the potential therapeutic applications of these compounds in treating depression (Sniecikowska et al., 2019).

Antimicrobial and Anticonvulsant Agents

  • Antimicrobial Activity : Certain derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine exhibited variable degrees of antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Visagaperumal et al., 2010).

  • Anticonvulsant Properties : Schiff bases derived from 3-aminomethyl pyridine showed promising anticonvulsant activity, suggesting their potential use in developing new treatments for seizures (Pandey & Srivastava, 2011).

Antiosteoclast Activity

  • Bone Health : A new family of compounds showed moderate to high antiosteoclast and osteoblast activity, indicating potential applications in treating diseases affecting bone density and strength (Reddy et al., 2012).

Safety And Hazards

The compound is classified under GHS07 and has the signal word “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and wearing protective equipment .

properties

IUPAC Name

(4-phenylmorpholin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-8-11-9-13(6-7-14-11)10-4-2-1-3-5-10/h1-5,11H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKKATWFMLCGMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593675
Record name 1-(4-Phenylmorpholin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Phenylmorpholin-2-yl)methanamine

CAS RN

112913-99-2
Record name 1-(4-Phenylmorpholin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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